rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one
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Overview
Description
rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one is a chemical compound with the molecular formula C19H14O3 and a molecular weight of 290.31 g/mol . This compound is known for its unique structure, which includes a pyrano[3,2-c]benzopyran core, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds with aldehydes under acidic or basic conditions, followed by cyclization reactions to form the pyrano[3,2-c]benzopyran core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one has several applications in scientific research:
Chemistry: It is used as a reference material in analytical chemistry for method development and validation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one can be compared with other similar compounds, such as:
2-Methyl-4-phenyl-4H-chromen-5-one: Similar structure but lacks the pyrano ring.
4-Phenyl-4H-pyrano[3,2-c]benzopyran-5-one: Similar structure but lacks the methyl group.
2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-6-one: Similar structure but with a different position of the oxygen atom in the pyrano ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-4-phenyl-4H-pyrano[3,2-c]chromen-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-12-11-15(13-7-3-2-4-8-13)17-18(21-12)14-9-5-6-10-16(14)22-19(17)20/h2-11,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPSOFDQEUDDIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562312 |
Source
|
Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15151-14-1 |
Source
|
Record name | 2-Methyl-4-phenyl-4H,5H-pyrano[3,2-c][1]benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20562312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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